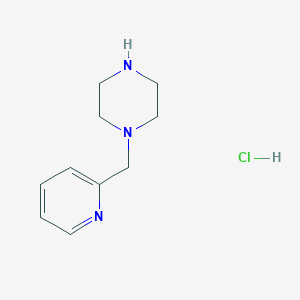

1-Pyridin-2-ylmethyl-piperazine hydrochloride

説明

1-Pyridin-2-ylmethyl-piperazine hydrochloride (CAS No. 55579-01-6) is a piperazine derivative featuring a pyridin-2-ylmethyl substituent. Its molecular formula is C₁₀H₁₅N₃·HCl, with a molecular weight of 213.7 g/mol. The compound exists as a liquid at room temperature (boiling point: 91–93°C at 0.4 mm Hg) and has a density of 1.073 g/cm³ . As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Safety data indicate irritant (Xi) and harmful (Xn) properties, necessitating precautions during handling .

特性

IUPAC Name |

1-(pyridin-2-ylmethyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.ClH/c1-2-4-12-10(3-1)9-13-7-5-11-6-8-13;/h1-4,11H,5-9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJVJPFLFHOIGIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=CC=N2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665252 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

準備方法

The synthesis of 1-Pyridin-2-ylmethyl-piperazine hydrochloride can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used to synthesize piperazine derivatives . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .

化学反応の分析

1-Pyridin-2-ylmethyl-piperazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as halides or amines. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperazine derivatives with different substituents .

科学的研究の応用

Scientific Research Applications

1-(Pyridin-2-ylmethyl)piperazine has a wide range of applications in scientific research.

Chemistry 1-(Pyridin-2-ylmethyl)piperazine is used as a building block in synthesizing complex organic molecules and heterocyclic compounds.

Biology It is employed in studying enzyme inhibitors and receptor ligands.

Medicine The compound is investigated for potential therapeutic properties, including developing drugs for neurological and psychiatric disorders. Studies have indicated that similar compounds exhibit varying degrees of affinity for serotonin and dopamine receptors, suggesting potential applications in treating psychiatric disorders.

Industry It is utilized in producing agrochemicals, dyes, and polymers.

Use as an Intermediate

1-(Pyridin-2-ylmethyl)piperazine is a useful intermediate for preparing benzylpiperazine and other piperidine derivatives used as antipsychotic agents and in treating skin-related diseases. It is also used in synthesizing substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Fluorescent Properties

1-(Pyridin-2-ylmethyl)piperazine interacts with Hg(II) and can be used to study HOMO, LUMO, and molecular electrostatic potential (MEP) . It has applications as a fluorescent probe .

Corrosion Inhibition

作用機序

The mechanism of action of 1-Pyridin-2-ylmethyl-piperazine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways . The compound’s effects are mediated through its binding to these receptors, leading to changes in the downstream signaling cascades . This mechanism is particularly relevant in the context of its potential therapeutic applications in neurological disorders .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 1-pyridin-2-ylmethyl-piperazine hydrochloride and analogous piperazine derivatives:

Key Observations:

- Substituent Effects: The pyridin-2-ylmethyl group in the target compound offers distinct electronic and steric properties compared to pyridin-3-ylmethyl () or thiazol-2-yl (). Thiazole derivatives may exhibit enhanced bioactivity due to sulfur’s electronegativity.

- Salt Form: Dihydrochloride salts (e.g., ) generally have higher aqueous solubility than mono-hydrochlorides but may exhibit different crystallinity and stability profiles.

生物活性

1-Pyridin-2-ylmethyl-piperazine hydrochloride, a piperazine derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and its potential therapeutic applications, supported by case studies and research findings.

1-Pyridin-2-ylmethyl-piperazine hydrochloride has a molecular formula of and a molecular weight of 213.71 g/mol. The compound features a piperazine ring substituted with a pyridine moiety, which enhances its reactivity and biological activity. The synthesis typically involves cyclization reactions using 1,2-diamine derivatives and sulfonium salts, resulting in the formation of the desired piperazine structure .

The biological activity of 1-Pyridin-2-ylmethyl-piperazine hydrochloride is largely attributed to its ability to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating psychiatric disorders. The compound acts as a ligand that modulates receptor activity, influencing cellular signaling pathways critical for neuropharmacology.

Anticancer Properties

Recent studies have indicated that piperazine derivatives exhibit anticancer activity. For instance, compounds similar to 1-Pyridin-2-ylmethyl-piperazine hydrochloride have shown cytotoxic effects against various cancer cell lines. A notable study demonstrated that a related compound induced apoptosis in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in terms of cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 1-Pyridin-2-ylmethyl-piperazine | FaDu | 5.0 | Apoptosis induction |

| Bleomycin | FaDu | 10.0 | DNA damage |

Neuropharmacological Applications

The compound's interaction with neurotransmitter systems positions it as a candidate for neuropharmacological applications. Research indicates that it may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Inhibition of these enzymes can enhance cholinergic signaling, potentially improving cognitive function .

Study on Neurotransmitter Receptor Binding

A study investigated the binding affinity of 1-Pyridin-2-ylmethyl-piperazine hydrochloride to serotonin receptors. The results indicated that the compound exhibited high affinity for the 5-HT_1A receptor subtype, suggesting its potential use in treating anxiety and depression.

Anticancer Activity Evaluation

In another study focusing on anticancer properties, researchers synthesized various piperazine derivatives and tested their effects on cancer cell proliferation. The findings revealed that compounds with structural similarities to 1-Pyridin-2-ylmethyl-piperazine hydrochloride demonstrated significant inhibition of cell growth in several cancer types .

Q & A

Q. What are the established synthetic routes for 1-Pyridin-2-ylmethyl-piperazine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. A common method is reacting 2-pyridylmethyl halides with piperazine derivatives under acidic conditions. For example, analogous protocols (e.g., coupling 1-methylpiperazine with substituted aldehydes in HCl) yield structurally similar piperazine hydrochlorides . Optimization includes:

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : and NMR confirm the pyridylmethyl-piperazine backbone (e.g., aromatic protons at δ 7.5–8.5 ppm, piperazine CH at δ 2.5–3.5 ppm) .

- Mass spectrometry (ESI-MS) : Validate molecular weight (MW 230.7 g/mol) with [M+H] peaks .

- IR spectroscopy : Detect N–H stretching (3300–3500 cm) and aromatic C=C bonds (1600 cm) .

Q. How should researchers handle stability and storage challenges?

- Storage : Keep in airtight containers at –20°C under inert gas (argon) to prevent hygroscopic degradation .

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with HPLC monitoring to assess impurity profiles .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

Quantum mechanical calculations (e.g., DFT) predict electronic properties (HOMO/LUMO energies) to guide structural modifications. For instance:

- Lipophilicity optimization : Introduce electron-withdrawing groups (e.g., –CF) to enhance membrane permeability .

- Docking simulations : Use AutoDock Vina to model interactions with serotonin receptors (5-HT), identifying key binding residues (e.g., Asp116) .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies (e.g., variable IC values across studies) may arise from assay conditions. Mitigation steps:

- Standardized protocols : Use fixed ATP concentrations (1 mM) in kinase inhibition assays .

- Off-target profiling : Screen against related targets (e.g., dopamine D receptors) to rule out cross-reactivity .

Q. How does the compound’s stability vary under physiological conditions, and what degradants form?

- pH-dependent degradation : At pH < 3, hydrolysis cleaves the piperazine-pyridyl bond, forming 2-pyridinemethanol and piperazine dihydrochloride .

- Metabolite identification : Incubate with liver microsomes (CYP3A4) and analyze via LC-MS/MS to detect N-oxide metabolites .

Methodological Tables

Table 1: Comparison of Synthetic Yields Under Different Conditions

| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMF | 25 | None | 65 | 95 |

| THF | 0 | KCO | 82 | 98 |

| Ethanol | Reflux | HCl | 78 | 97 |

| Adapted from protocols in . |

Table 2: Stability Data Under Accelerated Conditions

| Condition | Time (months) | Degradation (%) | Major Impurity |

|---|---|---|---|

| 40°C/75% RH | 3 | 5.2 | 2-Pyridinemethanol |

| 25°C/Dry Argon | 6 | 1.8 | None detected |

| Data sourced from . |

Key Recommendations for Researchers

- Cross-validate biological assays using orthogonal methods (e.g., SPR alongside radioligand binding) to confirm target engagement .

- Prioritize metabolic stability early by incorporating microsomal incubation studies in lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。